molecular formula C13H17NO8 B3256959 alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl- CAS No. 280136-22-3

alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-

Cat. No.: B3256959
CAS No.: 280136-22-3
M. Wt: 315.28 g/mol
InChI Key: JCPHBVJZPWWKHF-SJHCENCUSA-N
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Description

Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is a synthetic compound primarily used as a chromogenic substrate in biochemical assays. It is known for its role in enzymatic reactions, particularly with alpha-galactosidase, an enzyme that hydrolyzes glycosidic bonds in galactosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a series of chemical reactions starting from D-galactose . The process involves protecting groups, nitration, and glycosidation steps. The reaction conditions typically require strong acids or bases, and the use of protecting groups to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often using reactors that can handle the necessary conditions for nitration and glycosidation. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of 4-nitrophenol .

  • Reduction: : Reduction reactions can convert the nitro group to an amino group, forming 4-aminophenyl-alpha-D-galactopyranoside .

  • Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents are hydrogen gas and metal catalysts like palladium on carbon.

  • Substitution: : Various alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

  • 4-Nitrophenol: : Formed through oxidation.

  • 4-Aminophenyl-alpha-D-galactopyranoside: : Resulting from reduction reactions.

  • Various alkylated derivatives: : Produced through substitution reactions.

Scientific Research Applications

Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate in enzymatic assays to study the activity of alpha-galactosidase. Additionally, it is used in the development of diagnostic tests and in the study of glycosidase inhibitors.

Mechanism of Action

The compound exerts its effects through the enzymatic cleavage of the glycosidic bond by alpha-galactosidase. The resulting 4-nitrophenol is highly fluorescent, allowing for easy detection and quantification in biochemical assays. The molecular targets include the active site of alpha-galactosidase, and the pathways involved are those related to glycan metabolism.

Comparison with Similar Compounds

Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is unique in its application as a chromogenic substrate for alpha-galactosidase. Similar compounds include p-nitrophenyl-beta-D-galactopyranoside and p-nitrophenyl-alpha-L-galactopyranoside , which are also used in enzymatic assays but differ in their specific enzyme targets and applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5-methoxy-6-(4-nitrophenoxy)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-20-12-11(17)10(16)9(6-15)22-13(12)21-8-4-2-7(3-5-8)14(18)19/h2-5,9-13,15-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPHBVJZPWWKHF-SJHCENCUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246282
Record name 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280136-22-3
Record name 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280136-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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